molecular formula C13H18ClNO B2904994 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1955540-15-4

3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B2904994
CAS RN: 1955540-15-4
M. Wt: 239.74
InChI Key: ZSQVIWHNOKTAKP-UHFFFAOYSA-N
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Description

3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also known as 8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride .


Synthesis Analysis

The synthesis of 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride has been a subject of research due to its wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride is characterized by the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride include asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . The asymmetric cycloadditions afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Physical And Chemical Properties Analysis

The molecular weight of 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride is 149.62 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Enantioselective Construction

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is an important area of research . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Therapeutic Applications

Several members of the tropane alkaloids family, which contain the 8-azabicyclo[3.2.1]octane core, have been tested as potential therapeutics . They are mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s disease, depression, schizophrenia, or panic disorder .

Organic Synthesis

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis .

Agrochemical Applications

This compound is also used in the agrochemical field as a raw material and intermediate .

Pharmaceutical Applications

In the pharmaceutical field, 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is used as a raw material and intermediate .

Dyestuff Field

Lastly, this compound is used in the dyestuff field as a raw material and intermediate .

properties

IUPAC Name

3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-4-12(5-3-1)15-13-8-10-6-7-11(9-13)14-10;/h1-5,10-11,13-14H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQVIWHNOKTAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride

CAS RN

1955540-15-4
Record name 3-phenoxy-8-azabicyclo[3.2.1]octane hydrochloride
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